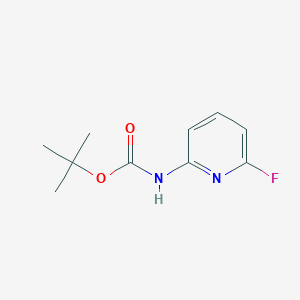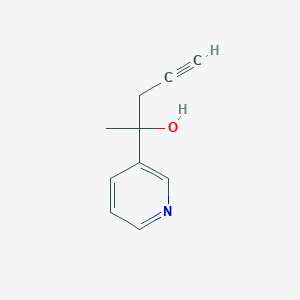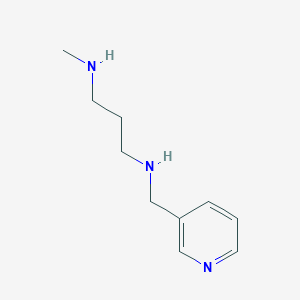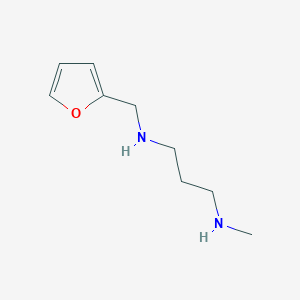![molecular formula C14H23N B3164415 (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 892588-48-6](/img/structure/B3164415.png)
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Overview
Description
“(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine” is an organic compound that belongs to the class of secondary amines. It consists of a butan-2-yl group (a butane backbone with a substituent at the second carbon), a propan-2-yl group (a propane backbone with a substituent at the second carbon), and a phenyl group (a ring of six carbon atoms, i.e., a benzene ring, with one hydrogen replaced by a substituent), all connected by single bonds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the phenyl ring and the butan-2-yl and propan-2-yl groups .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The phenyl ring could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications
Branched Chain Aldehydes in Food Products
Branched aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, significantly influence the flavor of various food products. The paper by Smit, Engels, and Smit (2009) discusses the metabolic conversions, microbial composition, and food composition affecting the formation of these aldehydes. Special attention is given to 3-methyl butanal and its prevalence in different food products, underlining the importance of understanding the generation pathways for controlling the flavor composition in food products (Smit, Engels, & Smit, 2009).
Chemistry of Heterocyclic Compounds
The paper by Gomaa and Ali (2020) reviews the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, emphasizing their utility as building blocks for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds under mild conditions opens pathways for generating a wide range of versatile cynomethylene dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020).
Sorption of Phenoxy Herbicides
The study by Werner, Garratt, and Pigott (2012) presents a comprehensive review of the sorption experiments for phenoxy herbicides like 2,4-D. The paper compiles a significant amount of data and suggests that sorption of these herbicides can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, providing insights into the environmental behavior of these herbicides (Werner, Garratt, & Pigott, 2012).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
The paper by Bhat and Gogate (2021) discusses the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides, using advanced oxidation processes. The paper highlights the importance of developing technologies that focus on the degradation of these recalcitrant compounds and offers a detailed review of degradation efficiencies, reaction mechanisms, and the effect of various process parameters (Bhat & Gogate, 2021).
Analysis of Heterocyclic Aromatic Amines in Various Matrices
Teunissen et al. (2010) provide an extensive review of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages. The review covers a wide range of analytical techniques and emphasizes liquid chromatography coupled to mass spectrometry as the method of choice for sensitive and selective analysis (Teunissen et al., 2010).
Downstream Processing of Biologically Produced Diols
The review by Xiu and Zeng (2008) discusses the challenges and perspectives of downstream processing for biologically produced diols like 1,3-propanediol and 2,3-butanediol. The paper emphasizes the need for improvements in separation technologies and argues for more attention to methods like aqueous two-phase extraction and pervaporation (Xiu & Zeng, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKTXEAEOIOIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3164368.png)



![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)

amine](/img/structure/B3164399.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)